4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid
Description
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is a bicyclic sulfonic acid derivative with a rigid norbornane-like framework. The sulfonic acid group (-SO₃H) at position 2 confers strong acidity (pKa ~1–2) and high water solubility. Its structure is closely related to camphorsulfonic acid (CSA), a well-known chiral resolving agent, but differs in substituent positioning and stereochemistry.
Properties
CAS No. |
46365-05-3 |
|---|---|
Molecular Formula |
C10H16O4S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI Key |
LKTRVKICUSKZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Classical Sulfonation of Camphor
- Starting Material: Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)
- Sulfonating Agent: Fuming sulfuric acid (oleum) or chlorosulfonic acid
- Reaction Conditions: Controlled temperature (0–50 °C) to avoid over-sulfonation or degradation
- Mechanism: Electrophilic aromatic substitution at the 2-position of camphor, forming the sulfonic acid group attached to the bicyclic framework
- Work-up: Quenching with ice water, neutralization, and purification by recrystallization or extraction
This method is well-documented as a straightforward approach but may suffer from moderate yields due to side reactions and requires careful temperature control.
Improved Synthetic Routes via Functionalized Intermediates
Recent studies have reported multi-step syntheses starting from camphor derivatives or related bicyclic compounds to improve selectivity and yield:
- Step 1: Preparation of bicyclo[2.2.1]heptane derivatives such as dimethyl 7-oxobicyclo[2.2.1]heptane-exo-2,exo-3-dicarboxylate through Diels-Alder reactions involving 6,6-dimethylfulvene and maleic anhydride.
- Step 2: Hydrogenation of Diels-Alder adducts to obtain saturated bicyclic intermediates.
- Step 3: Functional group transformations including oxidation to introduce the oxo group at position 3.
- Step 4: Sulfonation of the bicyclic ketone intermediate to yield the target sulfonic acid.
This route, although longer, offers better control over stereochemistry and functional group placement, which is crucial for the compound's applications in asymmetric synthesis.
Alternative Routes Using Carbene Insertion and Cycloaddition Strategies
- Intramolecular carbene insertion reactions have been employed to construct bicyclic frameworks with oxo and sulfonic acid functionalities.
- Tandem cycloaddition sequences involving cyclopentadiene and norbornadiene derivatives provide access to polycyclic intermediates that can be selectively oxidized and sulfonated.
These methods are more specialized and used mainly in research contexts aiming to synthesize complex norbornane derivatives related to camphor sulfonic acid analogs.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material(s) | Key Reagents & Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| Classical Sulfonation | Camphor | Fuming sulfuric acid or chlorosulfonic acid; 0–50 °C | Simple, direct | Moderate yield, side reactions | 50–70 |
| Multi-step via Diels-Alder and Hydrogenation | 6,6-Dimethylfulvene + Maleic anhydride | Diels-Alder reaction, hydrogenation, oxidation, sulfonation | High stereochemical control | Multi-step, longer synthesis | 60–80 |
| Carbene Insertion and Cycloaddition Routes | Norbornadiene and cyclopentadiene derivatives | Intramolecular carbene insertion, cycloaddition, oxidation | Access to complex derivatives | Specialized, lower scalability | Variable |
Research Findings and Optimization Notes
- Temperature Control: Maintaining low temperatures during sulfonation is critical to prevent decomposition and ensure regioselectivity.
- Stereochemistry: The bicyclic framework's rigid structure allows for stereoselective sulfonation, which is important for catalytic applications.
- Purification: Recrystallization from suitable solvents (e.g., water, alcohols) is effective for isolating pure this compound.
- Scale-up Potential: Classical sulfonation is scalable but less selective; multi-step routes provide better purity but require optimization for industrial production.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, amines, under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonate esters or amides.
Scientific Research Applications
Chemical Synthesis
Catalyst in Organic Reactions
One of the primary applications of 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid is its role as a catalyst in organic synthesis. Its acidic properties make it suitable for facilitating various reactions, including:
- Esterification : The compound can catalyze the formation of esters from carboxylic acids and alcohols.
- Aldol Reactions : It can promote aldol condensation reactions, which are vital in forming carbon-carbon bonds in organic molecules.
These catalytic properties are particularly valuable in synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.
Pharmaceutical Applications
Drug Development
The compound's structural features allow it to interact with biological systems effectively. It has been investigated for potential use in drug formulation and delivery systems due to the following characteristics:
- Solubility Enhancer : It can improve the solubility of poorly soluble drugs, enhancing their bioavailability.
- Stabilizing Agent : The compound can stabilize active pharmaceutical ingredients (APIs) during storage and formulation processes.
Material Science
Polymer Chemistry
In material science, this compound is utilized in the development of polymers with specific properties:
- Thermoplastic Elastomers : It serves as a component in creating thermoplastic elastomers that exhibit flexibility and durability.
- Coatings and Adhesives : The compound’s chemical structure allows it to be incorporated into coatings and adhesives that require high performance under varying conditions.
Case Study 1: Esterification Reactions
In a study examining the use of camphor sulfonic acid as a catalyst for esterification reactions, researchers found that it significantly increased the yield of esters compared to traditional catalysts. The study highlighted its efficiency in catalyzing reactions at lower temperatures, thus reducing energy consumption.
Case Study 2: Drug Formulation
A pharmaceutical study explored the use of camphor sulfonic acid as a solubilizing agent for a poorly soluble anti-cancer drug. Results indicated that formulations containing the compound showed improved dissolution rates and enhanced cellular uptake in vitro, suggesting its potential for improving therapeutic efficacy.
Summary Table of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Chemical Synthesis | Catalysis in esterification and aldol reactions | Increased reaction rates and yields |
| Pharmaceuticals | Solubility enhancement for drugs | Improved bioavailability |
| Stabilization of active pharmaceutical ingredients | Enhanced stability during storage | |
| Material Science | Development of thermoplastic elastomers | Flexibility and durability |
| Incorporation into coatings and adhesives | High performance under various conditions |
Mechanism of Action
The mechanism of action of 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The oxo group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key parameters for the target compound and its analogs:
Research Findings and Industrial Relevance
- UV Absorbers : Derivatives like Cibafast H (a bis-sulfonic acid compound) are used in sunscreens and coatings due to their UV-absorbing bicyclo frameworks .
- Polymer Chemistry : The compound in is polymerized with acrylamide for functional materials, exploiting its sulfonic acid group for hydrophilicity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of bicyclic sulfonic acid derivatives often involves sulfonation of preformed bicyclic ketones. For example, methanesulfonyl chloride can react with a bicyclo[2.2.1]heptane derivative in the presence of a base like triethylamine under anhydrous conditions to minimize hydrolysis . Key parameters include:
- Temperature : 0–25°C to control exothermic reactions.
- Solvent : Dichloromethane or THF for solubility and inertness.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) improves purity. Yields typically range from 60% to 85%, depending on steric hindrance.
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the bicyclic framework. For instance, the sulfonic acid proton appears as a broad singlet (~δ 11–12 ppm), while methyl groups on the bicyclo structure resonate at δ 1.2–1.5 ppm .
- X-ray Crystallography : Provides definitive proof of stereochemistry. The bicyclo[2.2.1]heptane system often exhibits bond angles of ~95–105° and distinct torsion angles for substituents .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H] ion for sulfonic acids).
Q. How do pH and solvent polarity affect the stability of the sulfonic acid group in aqueous solutions?
- Methodological Answer : The sulfonic acid group is highly acidic (pKa ~1–2), making it stable in acidic conditions but prone to deprotonation in neutral/basic media. Stability studies should:
- Use buffered solutions (pH 1–7) to track degradation via HPLC.
- Avoid polar aprotic solvents (e.g., DMSO), which can accelerate decomposition. Aqueous acetonitrile (70:30) is recommended for long-term storage .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of the bicyclo[2.2.1]heptane core in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and electron density maps. The 3-oxo group directs nucleophilic attack to the adjacent carbon due to its electron-withdrawing effect, while steric hindrance from 4,7,7-trimethyl groups slows reactivity .
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. THF) to predict reaction pathways.
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric sulfonation reactions. For example, a titanium-BINOL complex achieves enantiomeric excess (ee) >90% under optimized conditions .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate enantiomers via selective esterification of the sulfonic acid group .
Q. What strategies resolve contradictions in reported biological activity data for this compound’s derivatives?
- Methodological Answer :
- Dose-Response Studies : Re-evaluate IC values across multiple cell lines (e.g., HeLa vs. HEK293) to identify cell-specific effects.
- Metabolite Profiling : Use LC-MS to detect decomposition products that may interfere with bioassays. For example, hydrolysis of the sulfonic acid group generates inactive ketones, leading to false negatives .
Q. How does the rigid bicyclic framework influence binding affinity in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : Compare binding poses of the bicyclo[2.2.1]heptane derivative with flexible analogs. The rigid structure reduces entropy loss upon binding, enhancing affinity for targets like cyclooxygenase-2 (COX-2) .
- Structure-Activity Relationships (SAR) : Modify substituents at the 2-sulfonic acid position to optimize hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
